REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][C:5]([C:8](Cl)=[O:9])=[CH:4][CH:3]=1.[CH3:11][NH:12][C:13](=[S:16])[NH:14][NH2:15]>N1C=CC=CC=1>[N:2]1[CH:7]=[CH:6][C:5]([C:8]([NH:15][NH:14][C:13]([NH:12][CH3:11])=[S:16])=[O:9])=[CH:4][CH:3]=1 |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=C(C=C1)C(=O)Cl
|
Name
|
|
Quantity
|
5.91 g
|
Type
|
reactant
|
Smiles
|
CNC(NN)=S
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the pyridine was evaporated at reduced pressure
|
Type
|
WASH
|
Details
|
the concentrate was washed with H2O
|
Type
|
FILTRATION
|
Details
|
The undissolved product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)C(=O)NNC(=S)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |